Studies suggest that alpinetin may possess anti-inflammatory properties. Researchers have investigated its potential effects in various inflammatory conditions, including:
7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a flavonoid derivative with the molecular formula C16H14O4. It features a chroman backbone with hydroxyl and methoxy substituents at specific positions. This compound is notable for its structural complexity and potential biological activities, making it a subject of interest in pharmacological studies.
The mechanism of action of alpinetin is still under investigation, but its biological effects are likely due to multiple pathways. Here are some potential mechanisms:
The chemical reactivity of 7-hydroxy-5-methoxy-2-phenylchroman-4-one includes:
Research indicates that 7-hydroxy-5-methoxy-2-phenylchroman-4-one exhibits various biological activities, including:
Several synthesis methods have been developed for 7-hydroxy-5-methoxy-2-phenylchroman-4-one:
The applications of 7-hydroxy-5-methoxy-2-phenylchroman-4-one span several fields:
Interaction studies have focused on how 7-hydroxy-5-methoxy-2-phenylchroman-4-one interacts with various biological targets:
Several compounds share structural similarities with 7-hydroxy-5-methoxy-2-phenylchroman-4-one. Here are some notable comparisons:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Hydroxyflavone | Hydroxyl group at position 5 | Known for strong antioxidant properties |
Pinostrobin | Methoxy group at position 5 | Isolated from natural sources; exhibits anti-inflammatory effects |
7-Hydroxyflavone | Hydroxyl group at position 7 | Exhibits neuroprotective properties |
These compounds demonstrate varying degrees of biological activity and structural variations that contribute to their unique characteristics.
7-Hydroxy-5-methoxy-2-phenylchroman-4-one, also known as alpinetin, exerts significant regulatory effects on the cyclic adenosine monophosphate-cyclic adenosine monophosphate response element-binding protein-microphthalmia-associated transcription factor signaling cascade, which represents a critical pathway in melanogenesis regulation [8] [11]. The compound demonstrates the ability to modulate intracellular cyclic adenosine monophosphate levels, thereby influencing downstream transcriptional events [11] [12].
Research investigations have revealed that structurally similar flavanones, including those bearing hydroxyl and methoxy substitutions at positions 7 and 5 respectively, can stimulate melanogenesis through activation of the cyclic adenosine monophosphate-dependent pathway [11] [13]. The mechanism involves enhancement of cyclic adenosine monophosphate production, which subsequently activates protein kinase A, leading to phosphorylation of cyclic adenosine monophosphate response element-binding protein [8] [11].
The phosphorylated cyclic adenosine monophosphate response element-binding protein then promotes transcriptional activation of microphthalmia-associated transcription factor, the master regulator of melanogenic gene expression [8] [14]. Experimental evidence demonstrates that compounds within this structural class can induce microphthalmia-associated transcription factor expression, resulting in upregulation of tyrosinase, tyrosinase-related protein 1, and tyrosinase-related protein 2 [11] [12].
Parameter | Effect | Mechanism |
---|---|---|
Cyclic adenosine monophosphate levels | Increased production [11] | Direct stimulation of adenylate cyclase activity |
Cyclic adenosine monophosphate response element-binding protein phosphorylation | Enhanced phosphorylation [11] [13] | Protein kinase A-mediated activation |
Microphthalmia-associated transcription factor expression | Upregulated transcription [8] [14] | Cyclic adenosine monophosphate response element-binding protein-dependent gene activation |
Melanogenic enzyme expression | Increased tyrosinase activity [11] [12] | Microphthalmia-associated transcription factor-mediated transcriptional control |
Studies utilizing related chromone derivatives have shown that the cyclic adenosine monophosphate-cyclic adenosine monophosphate response element-binding protein-microphthalmia-associated transcription factor axis can be pharmacologically modulated through small molecule interventions [14] [29]. The regulatory mechanism involves cyclic adenosine monophosphate response element-binding protein-regulated transcription coactivator proteins, which are essential for full activation of cyclic adenosine monophosphate response element-binding protein target gene expression [14] [29].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one exhibits potent anti-inflammatory properties through targeted inhibition of the nuclear factor kappa B signaling pathway [4] [23] [27]. The compound effectively prevents nuclear translocation of the nuclear factor kappa B p65 subunit, thereby blocking transcriptional activation of inflammatory mediators [4] [18].
Mechanistic studies have demonstrated that alpinetin suppresses toll-like receptor 4-mediated inflammatory responses by interfering with the toll-like receptor 4-myeloid differentiation primary response 88-tumor necrosis factor receptor-associated factor 6-transforming growth factor beta-activated kinase 1 complex formation [4] [23]. This disruption prevents downstream nuclear factor kappa B activation and subsequent inflammatory gene expression [4] [23].
The compound significantly reduces production of multiple proinflammatory cytokines, including tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, interleukin-8, and chemokine ligand 2 [4] [15] [18]. Experimental data indicate that treatment with related hydroxyflavanone compounds can decrease inflammatory cytokine levels by 60-80% compared to lipopolysaccharide-stimulated controls [15] [18].
Cytokine | Control Level | Treated Level | Percentage Reduction |
---|---|---|---|
Tumor necrosis factor alpha [18] | 136.7±30.3 pg/ml | 28.2±5.4 pg/ml | 79.4% |
Interleukin-1 beta [15] | 1271.6±39.8 pg/ml | 1540.9±266.6 pg/ml | Variable response |
Interleukin-6 [18] | 21679.3±75.5 pg/ml | 21277.3±385.7 pg/ml | Minimal reduction |
Monocyte chemoattractant protein-1 [18] | 1030.1±34.8 pg/ml | 768.6±122.9 pg/ml | 25.4% |
Research findings indicate that the anti-inflammatory mechanism involves reduction of reactive oxygen species production, which subsequently decreases nuclear factor kappa B activation [18] [27]. The compound demonstrates the ability to prevent lipopolysaccharide-induced reactive oxygen species generation and nitric oxide production in macrophage cell lines [18] [23].
Additional studies have shown that alpinetin can inhibit nuclear factor kappa B-dependent gene expression through modulation of upstream signaling events, including inhibition of inhibitor of kappa B kinase phosphorylation and prevention of inhibitor of kappa B degradation [4] [23] [27].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one demonstrates significant modulatory effects on apoptotic regulatory proteins, particularly members of the B-cell lymphoma 2 family [5] [17] [28]. The compound induces apoptosis through mitochondrial-mediated pathways involving alterations in pro-apoptotic and anti-apoptotic protein expression [5] [16] [17].
Experimental investigations have revealed that structurally related compounds, including 7-{4-[Bis-(2-hydroxyethyl)-amino]-butoxy}-5-hydroxy-8-methoxy-2-phenylchromen-4-one, significantly alter B-cell lymphoma 2 family protein expression patterns [5]. Treatment with these compounds results in upregulation of pro-apoptotic proteins B-cell lymphoma 2-like protein 4 and BH3 interacting domain death agonist, while simultaneously downregulating anti-apoptotic proteins B-cell lymphoma 2 and B-cell lymphoma-extra large [5] [17].
The mitochondrial pathway of apoptosis is activated through disruption of mitochondrial outer membrane permeabilization, leading to cytochrome c release into the cytosol [5] [16] [17]. This process is tightly regulated by B-cell lymphoma 2 family proteins, where pro-apoptotic members facilitate cytochrome c release while anti-apoptotic members function as inhibitors [16] [28].
Protein | Expression Change | Functional Role | Cellular Localization |
---|---|---|---|
B-cell lymphoma 2-like protein 4 [5] | Upregulated | Pro-apoptotic effector | Mitochondrial membrane |
BH3 interacting domain death agonist [5] | Upregulated | Pro-apoptotic activator | Cytosolic/mitochondrial |
B-cell lymphoma 2 [5] | Downregulated | Anti-apoptotic guardian | Mitochondrial membrane |
B-cell lymphoma-extra large [5] | Downregulated | Anti-apoptotic guardian | Mitochondrial membrane |
The apoptotic cascade involves activation of caspase-3, caspase-8, and caspase-9, with cytochrome c serving as a critical mediator in apoptosome formation [5] [17]. Studies demonstrate that related hydroxymethoxyflavanone compounds can induce significant increases in caspase activity, with caspase-3 activation being particularly pronounced [5] [17].
Mechanistic studies indicate that the compound-induced apoptosis involves endoplasmic reticulum stress pathways, with upregulation of glucose-regulated protein 78, glucose-regulated protein 94, and C/EBP homologous protein [5]. This endoplasmic reticulum stress response contributes to mitochondrial dysfunction and subsequent B-cell lymphoma 2 family protein modulation [5] [17].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one exhibits complex interactions with estrogen receptor alpha, demonstrating both antagonistic and agonistic properties depending on cellular context and concentration [7] [10] [24]. The compound belongs to a class of phytoestrogens that can compete with endogenous estradiol for receptor binding sites [7].
Competitive binding assays have revealed that structurally related flavonoids, including those with similar hydroxyl and methoxy substitution patterns, exhibit moderate binding affinity to estrogen receptor alpha [7]. The binding affinity is substantially lower than that of 17β-estradiol, with inhibitory concentration 50 values typically ranging from 2.8 × 10⁻³ to 10⁻³ molar concentrations [7].
Virtual docking studies have provided insights into the molecular basis of estrogen receptor alpha interactions [7] [10]. The compound demonstrates the ability to bind to key amino acid residues within the ligand-binding domain, including interactions with arginine 394 and glutamate 353, which are critical for receptor activation [7] [10].
Binding Parameter | 7-Hydroxy-5-methoxy-2-phenylchroman-4-one | 17β-Estradiol Reference |
---|---|---|
Inhibitory concentration 50 [7] | 2.8 × 10⁻³ M | 1.8 × 10⁻⁸ M |
Relative binding affinity [7] | 1/1000 to 1/10000 | 1.0 (reference) |
Key binding residues [7] | Arg394, Glu353 | Arg394, Glu353, His524 |
Binding distance [7] | Variable | 10.9 Å optimal |
The estrogen receptor alpha modulation by hydroxymethoxychromanone compounds involves complex conformational changes that can result in either agonistic or antagonistic outcomes [10] [24]. The position of helix 12 within the receptor structure is critically important for determining the functional outcome of ligand binding [10] [24].
Research has shown that selective estrogen receptor modulators can affect receptor stability and coregulator binding through mechanisms involving covalent modification of specific cysteine residues [10]. Cysteine 530 within the ligand-binding domain represents a particularly important target for covalent antagonists, as it undergoes significant positional changes during receptor state transitions [10].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one demonstrates significant inhibitory activity against tyrosinase, the rate-limiting enzyme in melanogenesis [8] [30] [33]. The compound affects both monophenolase and diphenolase activities of tyrosinase, which catalyze the oxidation of tyrosine to dopaquinone and the subsequent conversion of dopaquinone to dopachrome [8] [30].
Structure-activity relationship studies have revealed that the presence of hydroxyl groups at position 7 and methoxy groups at position 5 on the chromanone scaffold contributes significantly to tyrosinase inhibitory activity [30] [33]. Competitive inhibition kinetics suggest that the compound binds directly to the active site of tyrosinase, interfering with substrate binding [30] [33].
Experimental data demonstrate that related flavanone compounds containing resorcinol groups exhibit potent tyrosinase inhibition, with inhibitory concentration 50 values as low as 1.79 micromolar for monophenolase activity and 7.48 micromolar for diphenolase activity [33]. These values indicate substantially higher potency compared to standard inhibitors such as kojic acid [30].
Enzymatic Activity | Inhibitory Concentration 50 | Inhibition Type | Binding Affinity |
---|---|---|---|
Monophenolase [33] | 1.79 μM | Competitive | High |
Diphenolase [33] | 7.48 μM | Competitive | Moderate |
Tyrosinase glycosylation [31] | Variable | Non-competitive | Variable |
Melanin synthesis [8] | 10-30 μM range | Mixed inhibition | Moderate |
The mechanism of tyrosinase inhibition involves interaction with the copper-binding domain of the enzyme, which contains strictly conserved histidine residues essential for catalytic activity [8] [30]. Molecular docking studies indicate that hydroxymethoxychromanone compounds can form stable complexes with the enzyme active site through hydrogen bonding and hydrophobic interactions [30].
Beyond direct enzymatic inhibition, the compound affects melanogenesis through regulation of tyrosinase gene expression via modulation of microphthalmia-associated transcription factor activity [8] [12]. This dual mechanism of action, involving both direct enzymatic inhibition and transcriptional regulation, contributes to the overall anti-melanogenic effects [8] [12].
7-Hydroxy-5-methoxy-2-phenylchroman-4-one (commonly known as alpinetin) is a naturally occurring flavanone with diverse pharmacological properties. Research has identified several structural modification strategies that can enhance its bioactivity and address limitations such as poor solubility and low bioavailability.
The incorporation of alkyl triphenylphosphonium cations represents a sophisticated approach to enhance bioactivity through mitochondrial targeting. This strategy exploits the substantial mitochondrial membrane potential (negative inside) to achieve selective accumulation within these organelles.
Mechanism of Mitochondrial Targeting
Triphenylphosphonium cations function as delocalized lipophilic cations that readily permeate biological membranes. The large mitochondrial membrane potential (typically 150-180 mV) drives the accumulation of these cations several hundred-fold within mitochondria compared to the cytoplasm. This targeting strategy has been successfully applied to various bioactive compounds, including flavonoids.
Structural Design Considerations
The design of triphenylphosphonium conjugates involves three key components: the bioactive flavonoid moiety, an alkyl linker chain, and the triphenylphosphonium cation. Research has demonstrated that the length of the alkyl linker significantly influences both mitochondrial accumulation and biological activity. Studies indicate that:
Bioactivity Enhancement Mechanisms
The mitochondrial targeting of 7-hydroxy-5-methoxy-2-phenylchroman-4-one derivatives can enhance bioactivity through several mechanisms:
Pharmacokinetic Advantages
Studies have shown that triphenylphosphonium conjugates of bioactive compounds demonstrate improved pharmacokinetic properties. Research indicates that such conjugates can be administered orally and achieve therapeutic concentrations in tissues with high mitochondrial content, including heart, brain, liver, and muscle.
Glycosylation represents a fundamental strategy for modulating the physicochemical and biological properties of 7-hydroxy-5-methoxy-2-phenylchroman-4-one derivatives. This modification significantly impacts solubility, stability, and bioavailability while influencing the compound's biological activity profile.
Glycosylation Effects on Solubility and Bioavailability
The attachment of sugar moieties to flavonoid structures dramatically enhances water solubility. Research demonstrates that glycosylation can increase solubility by several orders of magnitude, with some glycosides showing 100-1000 fold improvement in aqueous solubility compared to their aglycone counterparts. This enhancement occurs through:
Positional Effects of Glycosylation
The position of glycosylation significantly influences the biological and physicochemical properties of flavonoid derivatives. Research has established that:
Methoxy Group Positional Effects
The position and number of methoxy groups profoundly influence the structure-activity relationships of chroman-4-one derivatives. Studies have revealed that:
A-Ring Modifications:
B-Ring Modifications:
Structure-Activity Relationships
Research has established that the biological activity of methoxylated flavonoids is influenced by:
Metabolic Stability Considerations
Glycosylation can serve as a prodrug strategy, where the glycoside acts as a reservoir that releases the active aglycone through enzymatic hydrolysis. This approach can:
The development of chalcone-flavanone hybrid architectures represents an innovative approach to creating compounds with enhanced and diversified biological activities. These hybrid structures combine the pharmacophoric features of both chalcones and flavanones, potentially leading to synergistic effects and improved therapeutic profiles.
Design Principles of Hybrid Architectures
Chalcone-flavanone hybrids are designed based on the principle of molecular hybridization, which involves combining pharmacophoric elements from different bioactive scaffolds. The resulting hybrid molecules can exhibit:
Structural Variations and Synthetic Approaches
Research has demonstrated several approaches to constructing chalcone-flavanone hybrids:
Direct Linkage Hybrids: These involve direct connection of chalcone and flavanone moieties through various linkers, including:
Fused Ring Systems: Integration of chalcone and flavanone structures through shared ring systems, creating complex polycyclic architectures with enhanced rigidity and potentially improved selectivity.
Substituted Hybrids: Incorporation of additional functional groups at strategic positions to modulate biological activity, including:
Biological Activity Profiles
Studies have shown that chalcone-flavanone hybrids often exhibit superior biological activities compared to their individual components:
Anticancer Activity: Hybrid compounds have demonstrated enhanced cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the nanomolar range. The enhanced activity is attributed to:
Anti-inflammatory Properties: The combination of chalcone and flavanone pharmacophores can provide enhanced anti-inflammatory effects through:
Antimicrobial Activity: Hybrid architectures have shown improved antimicrobial properties, particularly against drug-resistant strains, through:
Structure-Activity Relationships in Hybrid Systems
Research has established key structure-activity relationships for chalcone-flavanone hybrids:
Advantages of Hybrid Architectures
The chalcone-flavanone hybrid approach offers several advantages:
The formation of inclusion complexes with cyclodextrins represents a well-established and highly effective strategy for addressing the solubility limitations of 7-hydroxy-5-methoxy-2-phenylchroman-4-one while simultaneously enhancing its bioavailability and therapeutic efficacy.
Cyclodextrin Structure and Properties
Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The three most commonly used cyclodextrins are:
The unique truncated cone structure creates a hydrophobic internal cavity with a hydrophilic exterior surface, making cyclodextrins ideal for hosting hydrophobic molecules while maintaining aqueous solubility.
Inclusion Complex Formation Mechanisms
The inclusion of 7-hydroxy-5-methoxy-2-phenylchroman-4-one into cyclodextrin cavities occurs through several driving forces:
Solubility Enhancement Mechanisms
Research has demonstrated that cyclodextrin inclusion complexes can enhance the solubility of flavonoids through several mechanisms:
Phase Solubility Relationships: Studies show that the solubility of 7-hydroxy-5-methoxy-2-phenylchroman-4-one increases linearly with cyclodextrin concentration, indicating 1:1 stoichiometry inclusion complexes.
Apparent Solubility Increases: Cyclodextrin complexation can increase the apparent solubility of poorly soluble flavonoids by factors of 10-1000, depending on the specific cyclodextrin and experimental conditions.
Dissolution Rate Enhancement: Inclusion complexes demonstrate significantly faster dissolution rates compared to pure compounds, leading to improved bioavailability.
Characterization of Inclusion Complexes
Multiple analytical techniques have been employed to characterize cyclodextrin inclusion complexes:
Differential Scanning Calorimetry (DSC): The disappearance of the melting endotherm of the guest molecule indicates successful inclusion complex formation.
X-ray Diffraction (XRD): The loss of crystallinity in the inclusion complex compared to the pure compound provides evidence of complex formation.
Fourier Transform Infrared (FT-IR) Spectroscopy: Changes in the vibrational frequencies of functional groups indicate molecular interactions within the complex.
Nuclear Magnetic Resonance (NMR): Chemical shift changes in both host and guest molecules provide structural information about the inclusion complex.
Bioavailability Enhancement
Cyclodextrin inclusion complexes enhance bioavailability through several mechanisms:
Improved Dissolution: The rapid dissolution of inclusion complexes in biological fluids increases the concentration of dissolved drug available for absorption.
Membrane Permeability: While cyclodextrins themselves do not cross biological membranes, they can enhance drug permeability by:
Stability Enhancement: Inclusion complexes often show improved chemical stability, protecting the guest molecule from degradation, oxidation, and photolysis.
Modified Cyclodextrins for Enhanced Performance
Several modified cyclodextrins have been developed to improve inclusion complex properties:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Shows enhanced solubility and reduced toxicity compared to native β-cyclodextrin, with improved encapsulation efficiency for flavonoids.
Methyl-β-cyclodextrin: Provides increased hydrophobic character and enhanced inclusion capacity for lipophilic molecules.
Sulfobutylether-β-cyclodextrin: Offers improved solubility and ionic interactions for enhanced complex stability.
Therapeutic Applications and Clinical Considerations
The use of cyclodextrin inclusion complexes for 7-hydroxy-5-methoxy-2-phenylchroman-4-one derivatives offers several therapeutic advantages:
Oral Bioavailability: Significant improvements in oral bioavailability have been demonstrated, with some studies showing 2-11 fold increases in systemic exposure.
Controlled Release: Cyclodextrin complexes can provide controlled release of the active compound, leading to sustained therapeutic levels.
Reduced Toxicity: Enhanced solubility allows for lower doses to achieve therapeutic effects, potentially reducing dose-related toxicity.
Formulation Flexibility: Cyclodextrin complexes can be incorporated into various dosage forms, including tablets, capsules, and parenteral formulations.
Optimization Strategies
Several factors can be optimized to enhance the performance of cyclodextrin inclusion complexes: